molecular formula C23H29N5O4S B14067236 tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate

tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B14067236
M. Wt: 471.6 g/mol
InChI Key: DSBHGWITGSLZTD-UHFFFAOYSA-N
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Description

tert-Butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound with significant applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolopyrimidine moiety, and a tosyl group. It is often used in the development of pharmaceuticals and as a research tool in various biochemical studies.

Preparation Methods

The synthesis of tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.

    Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction, typically using tosyl chloride in the presence of a base.

    Attachment of the Piperidine Ring: The piperidine ring is attached via nucleophilic substitution reactions, often using piperidine derivatives.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

tert-Butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tosyl group, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

tert-Butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing its activity. This inhibition can lead to the modulation of various signaling pathways, affecting cell proliferation, survival, and other cellular processes .

Comparison with Similar Compounds

tert-Butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable tool in research and development .

Properties

Molecular Formula

C23H29N5O4S

Molecular Weight

471.6 g/mol

IUPAC Name

tert-butyl 4-[[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N5O4S/c1-16-5-7-18(8-6-16)33(30,31)28-14-11-19-20(24-15-25-21(19)28)26-17-9-12-27(13-10-17)22(29)32-23(2,3)4/h5-8,11,14-15,17H,9-10,12-13H2,1-4H3,(H,24,25,26)

InChI Key

DSBHGWITGSLZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)NC4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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